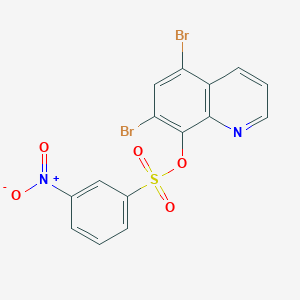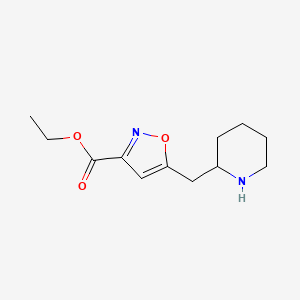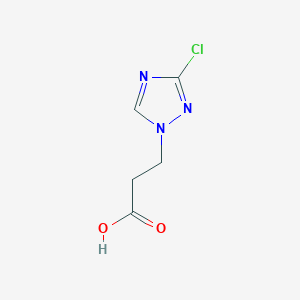
3-(3-chloro-1H-1,2,4-triazol-1-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-chloro-1H-1,2,4-triazol-1-yl)propanoic acid is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a chloro-substituted triazole ring attached to a propanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chloro-1H-1,2,4-triazol-1-yl)propanoic acid typically involves the reaction of 3-chloro-1H-1,2,4-triazole with a suitable propanoic acid derivative. One common method is the alkylation of 3-chloro-1H-1,2,4-triazole with 3-bromopropanoic acid under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production may incorporate purification steps such as recrystallization or chromatography to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-chloro-1H-1,2,4-triazol-1-yl)propanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro group on the triazole ring can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction Reactions: The triazole ring can participate in oxidation and reduction reactions, leading to the formation of different oxidation states of the compound.
Condensation Reactions: The carboxylic acid group can react with alcohols or amines to form esters or amides, respectively.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the triazole ring.
Condensation Reactions: Condensation reactions with alcohols or amines are often catalyzed by coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield triazole-amines, while condensation reactions with alcohols can produce triazole-esters.
Applications De Recherche Scientifique
Biology: Triazole derivatives, including this compound, have shown promise as antimicrobial and antifungal agents. They are also being investigated for their potential as enzyme inhibitors.
Medicine: The compound’s structural features make it a candidate for drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.
Industry: In the agricultural sector, triazole derivatives are used as fungicides and herbicides. Additionally, they find applications in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-(3-chloro-1H-1,2,4-triazol-1-yl)propanoic acid depends on its specific application. In biological systems, triazole derivatives often exert their effects by inhibiting enzymes or interfering with cellular processes. For example, they may inhibit the synthesis of ergosterol, an essential component of fungal cell membranes, leading to antifungal activity. The molecular targets and pathways involved can vary, but common targets include enzymes such as cytochrome P450 and other proteins involved in metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Triazole: The parent compound of the triazole family, known for its broad range of biological activities.
3-amino-1,2,4-triazole: Another triazole derivative with applications in agriculture as a herbicide and in medicine as an enzyme inhibitor.
3-methyl-1,2,4-triazole: A triazole derivative used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
3-(3-chloro-1H-1,2,4-triazol-1-yl)propanoic acid is unique due to the presence of the chloro group on the triazole ring and the propanoic acid moiety. These structural features contribute to its distinct chemical reactivity and potential applications. The chloro group can participate in substitution reactions, allowing for the synthesis of a wide range of derivatives, while the propanoic acid moiety provides additional functionalization possibilities.
Propriétés
IUPAC Name |
3-(3-chloro-1,2,4-triazol-1-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3O2/c6-5-7-3-9(8-5)2-1-4(10)11/h3H,1-2H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZTWLJPHCFFRFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NN1CCC(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(3-Cyclopropyl-6-(3-methoxyphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B2925125.png)
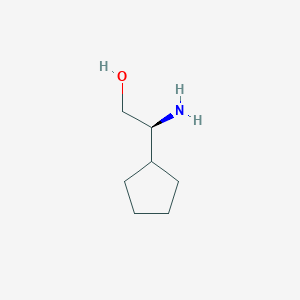
![2-({1-[(4-bromophenyl)methyl]-1H-indol-3-yl}sulfanyl)-1-(piperidin-1-yl)ethan-1-one](/img/structure/B2925129.png)
![1-[(3-fluorophenyl)methyl]-N-(5-nitro-1,3-thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2925130.png)
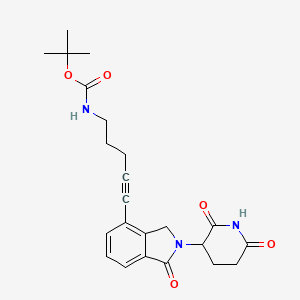
![2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2925133.png)
![4-[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B2925134.png)
![N'-(4-ethylphenyl)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide](/img/structure/B2925136.png)
![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2925137.png)
![4-[(4-methoxyanilino)methylene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2925138.png)
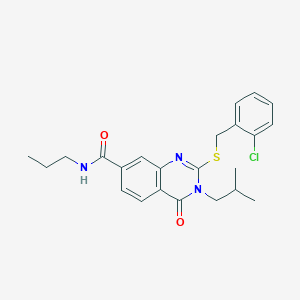
![N-[(3-chloro-4-fluorophenyl)methyl]-4-(3-chlorophenyl)-1H-1,2,3-triazole-5-carboxamide](/img/structure/B2925142.png)
